molecular formula C20H21N7O2 B2796313 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2034288-22-5

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutane-1,4-dione

Cat. No. B2796313
CAS RN: 2034288-22-5
M. Wt: 391.435
InChI Key: QPDJPXVIDHVULF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized by reacting 5-[(3-(pyrimidin-2-yl)thio)propyl]-1,3,4-oxadiazole-2-thiol with 4-substituted phenacyl bromide derivatives in acetone using potassium carbonate as a base . The reaction yields the desired compound.


Molecular Structure Analysis

The molecular formula of this compound is C22H27N7O3 with a molecular weight of 437.504 g/mol . The structure includes a pyridazinyl ring, a piperazine ring, and a phenylbutane-1,4-dione backbone.


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point ranges from 127°C to 130°C .

Scientific Research Applications

Antagonistic Activity on Serotonin Receptors

Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has shown potent 5-HT2 antagonist activity, with certain compounds exceeding the activity of known antagonists like ritanserin, without showing significant alpha 1 antagonist activity in vivo. These findings highlight the potential of 1,2,4-triazole derivatives in the development of new therapeutic agents targeting serotonin receptors (Watanabe et al., 1992).

Herbicidal Applications

Novel 1-phenyl-piperazine-2,6-diones have been synthesized and demonstrated significant herbicidal activity. This indicates the utility of such compounds in agricultural research, offering a new approach to herbicide development (Li et al., 2005).

Drug Delivery Systems

The encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage has been explored, highlighting a novel method for the delivery of biologically relevant structures. This research demonstrates the potential for using complex chemical structures to improve the solubility and delivery efficiency of hydrophobic compounds in medical applications (Mattsson et al., 2010).

Antimicrobial and Anticonvulsant Activities

The synthesis and evaluation of pyrrolidine-2,5-dione derivatives have shown promising anticonvulsant and antimicrobial activities. This suggests the therapeutic potential of compounds structurally related to 1,2,4-triazole in treating seizures and infections (Rybka et al., 2017).

properties

IUPAC Name

1-phenyl-4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c28-17(16-4-2-1-3-5-16)6-9-20(29)26-12-10-25(11-13-26)18-7-8-19(24-23-18)27-15-21-14-22-27/h1-5,7-8,14-15H,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDJPXVIDHVULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutane-1,4-dione

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